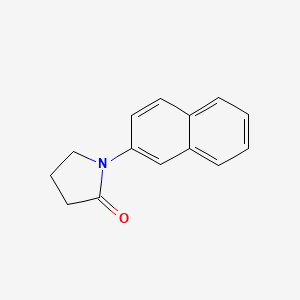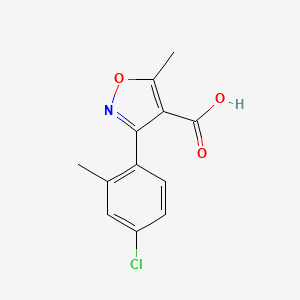
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methyl group and a 2-methylbenzamido group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride typically involves the following steps:
Nitration: The starting material, 3-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amine group is acylated with 2-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar structure but lacks the 2-methylbenzamido group.
2-Methylbenzenesulfonyl Chloride: Similar structure but lacks the 3-methyl and 4-(2-methylbenzamido) groups.
Uniqueness
3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is unique due to the presence of both the 3-methyl and 4-(2-methylbenzamido) groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized derivatives and in scientific research .
Properties
Molecular Formula |
C15H14ClNO3S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H14ClNO3S/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(9-11(14)2)21(16,19)20/h3-9H,1-2H3,(H,17,18) |
InChI Key |
CWGKMKMNGZZYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)



![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)






